molecular formula C30H46O4 B570629 Karavilagenin D CAS No. 934739-29-4

Karavilagenin D

Cat. No.: B570629
CAS No.: 934739-29-4
M. Wt: 470.694
InChI Key: CUJVAMKVNDHSSR-DLGSBZDHSA-N
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Mechanism of Action

Target of Action

Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.

Mode of Action

It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.

Pharmacokinetics

In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes this compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.

Biochemical Analysis

Biochemical Properties

Karavilagenin D interacts with various biomolecules, contributing to its biochemical properties. It is a cucurbitane-type triterpene , a class of compounds known for their diverse biological activities

Cellular Effects

This compound has been reported to have inhibitory effects on tumor promotion This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Karavilagenin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the dried fruit of Momordica charantia, where it is extracted using methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Momordica charantia. The process includes:

Chemical Reactions Analysis

Types of Reactions: Karavilagenin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Karavilagenin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and potent biological activities. Unlike other similar compounds, it has shown significant potential as a tumor-promoting inhibitor and has been extensively studied for its anti-cancer properties .

Biological Activity

Karavilagenin D is a cucurbitane-type triterpene isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cucurbitacins, which are characterized by a tetracyclic triterpene structure. The specific molecular formula for this compound is C30H48O7C_{30}H_{48}O_7. Its structural features contribute to its diverse biological activities, including anti-cancer properties.

Biological Activities

1. Anti-Cancer Effects

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study examining its effects on head and neck cancer (HNC) cell lines, this compound required higher concentrations (>50 µg/mL) to induce approximately 40% cell death, indicating moderate cytotoxicity compared to other compounds such as momordicine-I, which showed more potent effects at lower concentrations .

2. Mechanisms of Action

The anti-cancer mechanism of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth. For instance, it has been observed that treatment with extracts containing this compound leads to a significant reduction in c-Met expression and its downstream signaling molecules, including phospho-STAT3, which are critical for tumor proliferation and survival .

3. Other Biological Activities

In addition to its anti-cancer properties, this compound has been linked to various other biological activities:

  • Antioxidant Activity : Compounds from the cucurbitane family have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-Inflammatory Effects : Some studies suggest that cucurbitane-type triterpenes can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .
  • Antidiabetic Properties : Extracts from Momordica charantia, including those containing this compound, have been traditionally used for managing diabetes due to their ability to lower blood glucose levels .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Effect Concentration Tested Reference
CytotoxicityModerate effect on HNC cells>50 µg/mL
c-Met InhibitionSignificant reductionN/A
AntioxidantExhibits antioxidant propertiesN/A
Anti-inflammatoryModulates inflammatory pathwaysN/A
AntidiabeticLowers blood glucose levelsN/A

Case Studies

A notable case study involved the use of bitter melon extracts in preclinical models for head and neck cancer. The study highlighted that compounds like momordicine-I were more effective than this compound; however, the latter still contributed positively to inhibiting tumor growth through modulation of c-Met signaling pathways .

In another investigation focusing on the phytochemical profile of Momordica charantia, researchers identified a range of bioactive metabolites, including this compound, emphasizing its role in traditional medicine and potential therapeutic applications across various diseases .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJVAMKVNDHSSR-DLGSBZDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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